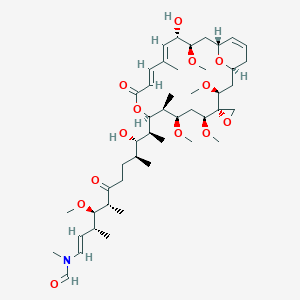
Tolytoxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tolytoxin is a naturally occurring compound that is extracted from the marine cyanobacterium, Lyngbya majuscula. It is a potent neurotoxin that has been found to have significant biochemical and physiological effects. Tolytoxin has been the subject of extensive scientific research due to its potential applications in medicine and biotechnology.
Wirkmechanismus
Tolytoxin exerts its effects by binding to and inhibiting the activity of voltage-gated sodium channels in nerve cells. This leads to the disruption of nerve impulses and can result in paralysis or death.
Biochemische Und Physiologische Effekte
Tolytoxin has been found to have significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of tumors. Additionally, tolytoxin has been found to have antimicrobial activity against a wide range of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
Tolytoxin is a potent neurotoxin that can be difficult to work with in the laboratory. However, it has several advantages for use in experiments. Its potent activity and specificity for voltage-gated sodium channels make it a useful tool for studying the function of these channels in nerve cells. Additionally, tolytoxin has been found to have anti-tumor and antimicrobial activity, making it a potential candidate for the development of new drugs.
List of
Zukünftige Richtungen
1. Development of new drugs based on tolytoxin for the treatment of cancer and infectious diseases.
2. Investigation of the mechanism of action of tolytoxin on voltage-gated sodium channels.
3. Development of new methods for the synthesis of tolytoxin in the laboratory.
4. Investigation of the potential use of tolytoxin as a pesticide or herbicide.
5. Exploration of the potential use of tolytoxin in biotechnology, such as in the development of biosensors or bioelectronic devices.
Wissenschaftliche Forschungsanwendungen
Tolytoxin has been the subject of extensive research due to its potential applications in medicine and biotechnology. Researchers have found that tolytoxin has potent anti-tumor activity and may be useful in the treatment of cancer. Additionally, tolytoxin has been found to have antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
127999-44-4 |
|---|---|
Produktname |
Tolytoxin |
Molekularformel |
C46H75NO13 |
Molekulargewicht |
850.1 g/mol |
IUPAC-Name |
N-[(E,3R,4R,5R,9S,10S,11S)-10-hydroxy-11-[(1S,3S,4S,5S,7R,8S,9R,12E,14E,16S,17R,19R)-16-hydroxy-3,5,7,17-tetramethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide |
InChI |
InChI=1S/C46H75NO13/c1-28-16-19-42(51)60-45(33(6)43(52)29(2)17-18-36(49)31(4)44(57-12)30(3)20-21-47(7)27-48)32(5)38(53-8)25-41(56-11)46(26-58-46)40(55-10)24-35-15-13-14-34(59-35)23-39(54-9)37(50)22-28/h13-14,16,19-22,27,29-35,37-41,43-45,50,52H,15,17-18,23-26H2,1-12H3/b19-16+,21-20+,28-22+/t29-,30+,31-,32-,33-,34-,35-,37-,38+,39+,40-,41-,43-,44+,45-,46-/m0/s1 |
InChI-Schlüssel |
FTGOWEQDZZMPNJ-GUMZKTDUSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](C[C@@H]([C@]2(CO2)[C@H](C[C@@H]3CC=C[C@H](O3)C[C@H]([C@H](/C=C(/C=C/C(=O)O[C@@H]1[C@@H](C)[C@H]([C@@H](C)CCC(=O)[C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC)O)\C)O)OC)OC)OC)OC |
SMILES |
CC1C(CC(C2(CO2)C(CC3CC=CC(O3)CC(C(C=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)OC)OC)OC)OC |
Kanonische SMILES |
CC1C(CC(C2(CO2)C(CC3CC=CC(O3)CC(C(C=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)OC)OC)OC)OC |
Synonyme |
6-hydroxy-7-O-methylscytophycin B tolytoxin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



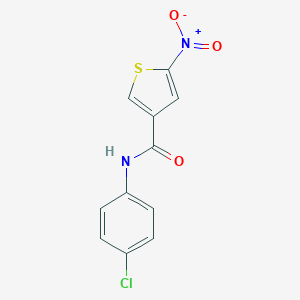
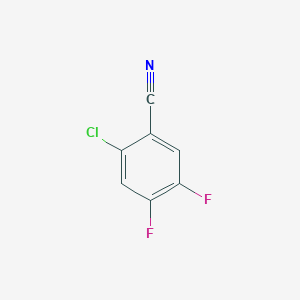
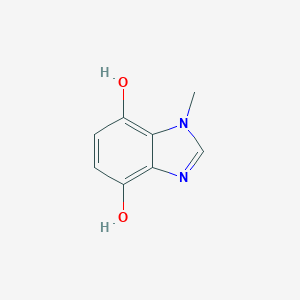
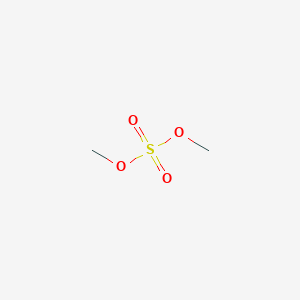
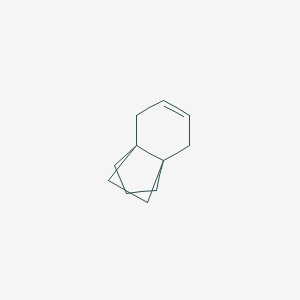
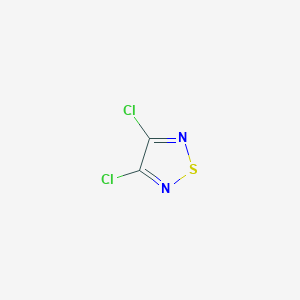
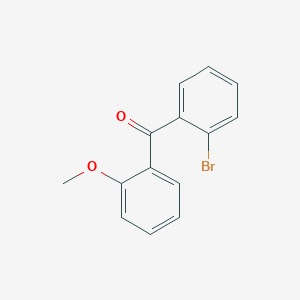
![8-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B139959.png)
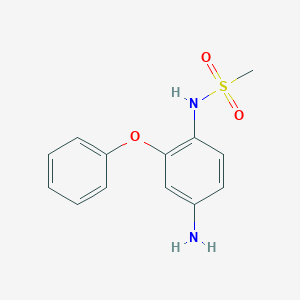
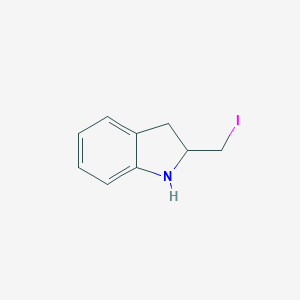
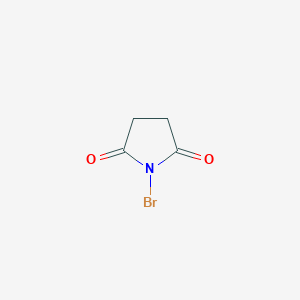
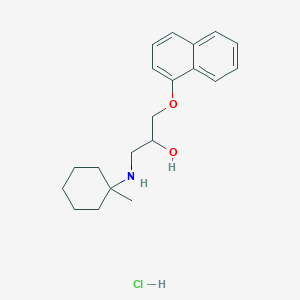
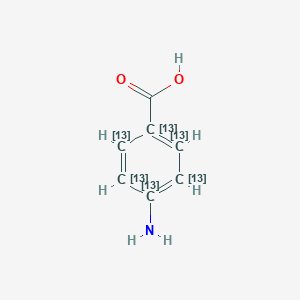
![2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol](/img/structure/B139971.png)